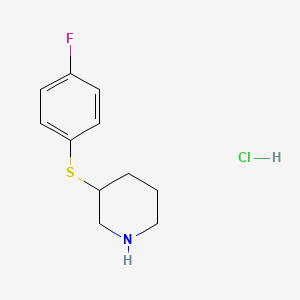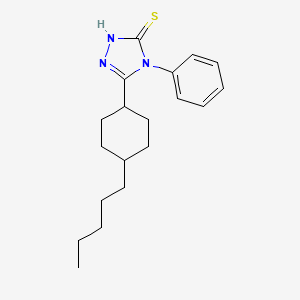
5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (PCHPTT) is a thiol-containing organic compound, which belongs to the class of 1,2,4-triazole-3-thiols. It has been studied for its potential applications in the field of medicinal chemistry and drug discovery. PCHPTT is also known as a “privileged scaffold” due to its structural similarity to many naturally occurring compounds and its ability to bind to a variety of biological targets.
Applications De Recherche Scientifique
Synthesis and Characterization of Triazole Derivatives
Triazole derivatives, specifically the 5-(4-pentylcyclohexyl)-4-phenyl-4H-1,2,4-triazole-3-thiol class, have garnered significant interest in the field of organic chemistry due to their broad spectrum of biological activity. The synthesis of these compounds typically involves cyclization reactions and various condensation processes. For instance, Singh and Kandel (2013) described the synthesis of a basic nucleus of triazole thiol through cyclisation of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce Schiff base derivatives (Singh & Kandel, 2013). Similarly, Aksyonova-Seliuk et al. (2018) focused on synthesizing and studying the physical and chemical properties of a class of triazole thiols, emphasizing their potential as biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Biological and Chemical Applications
The synthesized triazole derivatives exhibit a wide range of biological activities. For instance, some derivatives show anti-inflammatory, antimicrobial, and antifungal activities. Arustamyan et al. (2021) synthesized a specific triazole thiol and tested it for anti-inflammatory activity, highlighting the compound's potential in medicinal chemistry (Arustamyan et al., 2021). Furthermore, Safonov and Panasenko (2022) studied the antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, adding to the compound's versatility in pharmaceutical applications (Safonov & Panasenko, 2022).
Industrial and Material Applications
Beyond biological applications, these compounds are also significant in material science and industrial applications. Quraishi and Jamal (2002) explored the inhibition efficiency of fatty acid triazoles on the corrosion of mild steel, indicating the compound's relevance in materials science and industrial applications, specifically in corrosion inhibition (Quraishi & Jamal, 2002).
Propriétés
IUPAC Name |
3-(4-pentylcyclohexyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-2-3-5-8-15-11-13-16(14-12-15)18-20-21-19(23)22(18)17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSFIQZTKEWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)
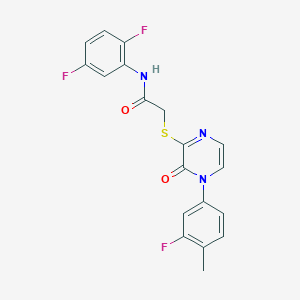

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)
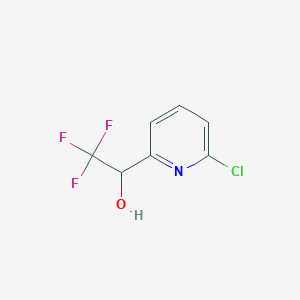
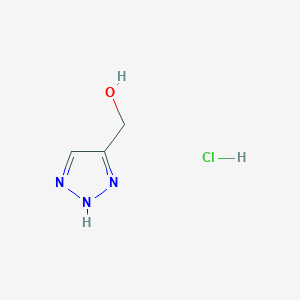
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
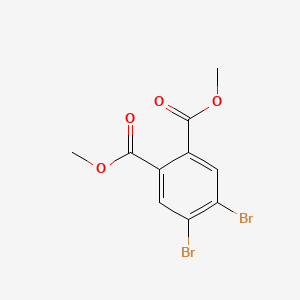
![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)
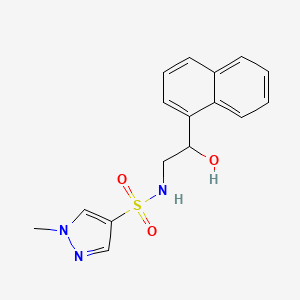
![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
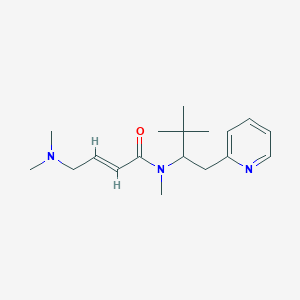
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)
